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Compound of Interest

Compound Name: N-(2-cyanophenyl)urea

CAS No.: 55441-25-3

Cat. No.: B1281740

Get Quote

Executive Summary
N-(2-cyanophenyl)urea (1-(2-cyanophenyl)urea) represents a critical scaffold in medicinal

chemistry, sharing structural homology with phenylurea cytokinins (e.g., Thidiazuron) and

kinase inhibitor pharmacophores (e.g., Sorafenib intermediates). Its ADME (Absorption,

Distribution, Metabolism, Excretion) profile is defined by the interplay between the polar urea

moiety and the electron-withdrawing, ortho-positioned nitrile group.

This technical guide provides a predictive analysis of the compound's pharmacokinetic

behavior.[1][2] The presence of the ortho-cyano group is hypothesized to induce a pseudo-

cyclic conformation via intramolecular hydrogen bonding, significantly altering lipophilicity and

membrane permeability compared to its para isomers.

Physicochemical Profile (The Foundation)
The ADME fate of N-(2-cyanophenyl)urea is governed by its physicochemical descriptors. The

ortho substitution is not merely steric; it creates an electronic environment that favors specific

binding modes and metabolic routes.[1]
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Table 1: Predicted Physicochemical Properties
Property Predicted Value Biological Implication

Molecular Weight 161.16 g/mol
High absorption potential (Rule

of 5 compliant).[1]

LogP (Octanol/Water) 1.2 – 1.6
Moderate lipophilicity; likely

good oral bioavailability.[1]

TPSA ~80 Å²
<140 Å² threshold suggests

high intestinal absorption.[1]

H-Bond Donors 2 (Urea NHs)
Potential for intramolecular

bonding with ortho-CN.

H-Bond Acceptors 2 (C=O, C≡N)
Key interaction points for

CYP450 active sites.[1]

Water Solubility Moderate (Low mM)

Rate-limiting step for

absorption in solid dosage

forms.[1]

Expert Insight: The Ortho-Effect
Unlike the para-isomer, N-(2-cyanophenyl)urea can form an intramolecular hydrogen bond

between the urea N-H and the nitrile nitrogen.[1] This "locking" effect reduces the energy

penalty for desolvation before membrane entry, potentially enhancing passive permeability

beyond what LogP suggests.

Absorption & Distribution Dynamics
Absorption Potential
Based on the TPSA and MW, the compound is classified as High Permeability (BCS Class I or

II).

Mechanism: Passive transcellular diffusion.[1]

Efflux Risk: Urea derivatives are occasional substrates for P-gp (MDR1), but the low

molecular weight of this fragment suggests it is unlikely to be a potent efflux substrate unless
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conjugated.

Distribution
Plasma Protein Binding (PPB): Predicted to be moderate (70-85%).[1] The urea motif binds

albumin, but the lack of a long alkyl chain prevents extensive hydrophobic sequestration.

Blood-Brain Barrier (BBB): The TPSA (~80 Å²) and low MW favor BBB penetration, though

the P-gp status would be the final determinant. It should be treated as CNS-penetrant until

proven otherwise.[1]

Metabolic Stability & Biotransformation
Metabolism is the critical determinant of clearance for phenylureas.[1] The metabolic map

below illustrates the competing pathways: hydrolytic cleavage versus oxidative

functionalization.[1]

Primary Metabolic Risks[1]
Hydrolysis (The Tox Liability): Amidases or esterases can cleave the urea bridge, releasing

2-aminobenzonitrile (2-cyanoaniline).[1] Anilines are structural alerts for genotoxicity and

methemoglobinemia.[1]

Oxidative Hydroxylation: CYP450 enzymes (likely CYP2C9 or CYP3A4) will target the phenyl

ring, predominantly at the para position (C4) relative to the urea, or the para position relative

to the nitrile.

Nitrile Hydrolysis: While less common, the nitrile can be hydrolyzed to an amide and

subsequently a carboxylic acid by nitrilases, increasing polarity and clearance.

Visualization: Predicted Metabolic Pathways
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Figure 1: Predicted metabolic fate of N-(2-cyanophenyl)urea.[1] The red pathway (Met2)

represents the primary toxicological concern due to aniline release.

Excretion & Toxicity Assessment[2][3]
Clearance Mechanisms[1]

Renal: The parent compound is likely reabsorbed in the kidney tubules due to lipophilicity.[1]

Excretion will be driven by hepatic metabolism followed by renal elimination of polar

glucuronides.[1]

Biliary: Low likelihood due to low MW (<400 Da).[1]

Toxicity Flags (In Silico)
hERG Inhibition: Low probability.[1] The molecule lacks the basic amine and lipophilic linker

characteristic of potent hERG blockers.

Hepatotoxicity: The release of the electron-deficient 2-cyanoaniline moiety could lead to

reactive quinone-imine intermediates if oxidized, posing a risk of idiosyncratic hepatotoxicity.

[1]

Experimental Validation Protocols
To validate the predictive model, the following tiered assay system is recommended. These

protocols are designed to be self-validating with internal controls.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1281740/docs?utm_src=pdf-body-img#predictive-adme-profiling-of-n-2-cyanophenyl-urea-a-technical-analysis
https://www.benchchem.com/product/b1281740/docs?utm_src=pdf-body#predictive-adme-profiling-of-n-2-cyanophenyl-urea-a-technical-analysis
https://pubchem.ncbi.nlm.nih.gov/compound/99228
https://pubchem.ncbi.nlm.nih.gov/compound/99228
https://pubchem.ncbi.nlm.nih.gov/compound/99228
https://pubchem.ncbi.nlm.nih.gov/compound/99228
https://pubchem.ncbi.nlm.nih.gov/compound/99228
https://pubchem.ncbi.nlm.nih.gov/compound/99228
https://pubchem.ncbi.nlm.nih.gov/compound/99228
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tier 1: Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (

) and identify major metabolites.[1]

Preparation: Incubate 1 µM N-(2-cyanophenyl)urea with pooled human liver microsomes

(HLM) and NADPH regenerating system at 37°C.

Timepoints: 0, 5, 15, 30, 60 min.

Quench: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

Analysis: LC-MS/MS. Monitor parent depletion and scan for +16 Da (Hydroxylation) and -43

Da (Hydrolysis fragment) peaks.[1]

Control: Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.[1]

Tier 2: Hydrolytic Stability (Simulated Gastric/Intestinal
Fluids)
Objective: Assess stability in the GI tract and plasma (amidase activity).

Media: SGF (pH 1.2), SIF (pH 6.8), and Human Plasma.

Protocol: Incubate compound (10 µM) for 4 hours.

Readout: HPLC-UV/Vis.

Critical Check: Explicitly quantify the formation of 2-aminobenzonitrile. If >5% conversion is

observed in plasma, the compound has high prodrug-like liability or toxicity risk.[1]

Visualization: ADME Assay Workflow
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Figure 2: Step-wise experimental validation workflow. The toxicity screen is prioritized due to

the potential for hydrolytic cleavage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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